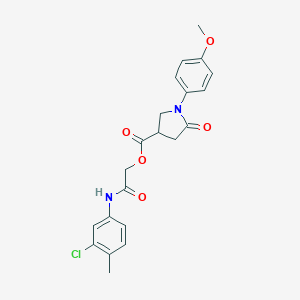
2,4-dichloro-N-(4-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(4-ethoxyphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds in cereal crops. It belongs to the chemical family of aryloxyphenoxypropionates (AOPP) and is known for its selective activity against grass weeds, such as wild oats and annual ryegrass.
作用机制
The mechanism of action of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl involves inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the first step in fatty acid biosynthesis in plants. This leads to a depletion of fatty acids in the plant, which ultimately results in its death.
Biochemical and Physiological Effects
Diclofop-methyl has been shown to have minimal impact on non-target organisms, including mammals, birds, fish, and insects. It is rapidly degraded in soil and water, and has a low potential for bioaccumulation in the food chain. However, it can have toxic effects on aquatic organisms at high concentrations.
实验室实验的优点和局限性
Diclofop-methyl is a widely used herbicide in agriculture, and has been extensively studied for its herbicidal activity and its effects on the environment. It is relatively easy to synthesize and has a high degree of selectivity against grass weeds. However, its use is limited by its potential toxicity to non-target organisms, and its effectiveness can be reduced by the development of herbicide-resistant weeds.
未来方向
There are several areas of research that could be explored in the future to further our understanding of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl and its effects on the environment. These include:
1. Development of new herbicides with improved selectivity and reduced toxicity to non-target organisms.
2. Investigation of the mechanisms underlying herbicide resistance in weeds, and the development of strategies to overcome this resistance.
3. Study of the long-term effects of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl on soil and water quality, and the potential for accumulation in the food chain.
4. Evaluation of the impact of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl on soil microorganisms and their role in nutrient cycling and ecosystem function.
5. Investigation of the potential for 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl to interact with other environmental stressors, such as climate change and pollution, and the implications for ecosystem health.
In conclusion, 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on the environment. While it has a high degree of selectivity against grass weeds, its use is limited by its potential toxicity to non-target organisms, and the development of herbicide-resistant weeds. Future research should focus on the development of new herbicides with improved selectivity and reduced toxicity, as well as the long-term effects of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl on soil and water quality and its potential interactions with other environmental stressors.
合成方法
The synthesis of 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl involves several steps, including the condensation of 4-ethoxyaniline with 2,4-dichlorobenzoyl chloride to form 2,4-dichloro-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with methyl chloroformate in the presence of a base to form the final product, 2,4-dichloro-N-(4-ethoxyphenyl)benzamidehyl.
科学研究应用
Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling grass weeds in cereal crops, while having minimal impact on non-target plants and animals. Its mode of action involves inhibition of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants.
属性
产品名称 |
2,4-dichloro-N-(4-ethoxyphenyl)benzamide |
|---|---|
分子式 |
C15H13Cl2NO2 |
分子量 |
310.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI 键 |
IVQXRBQFZQYBHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









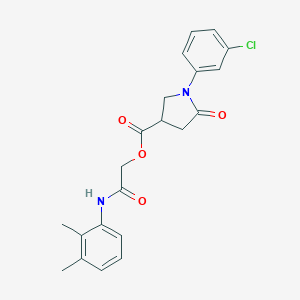
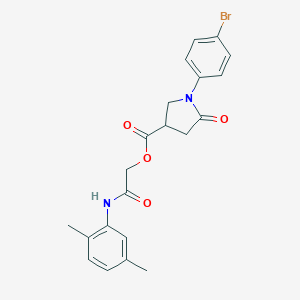
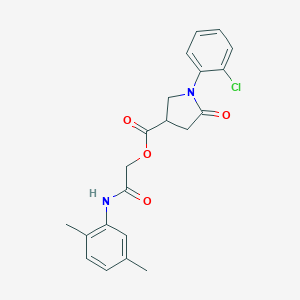

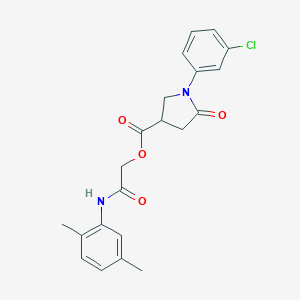

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
